2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-METHOXYPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyphenoxy group, a nitrophenylsulfonyl group, and a piperazino group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
Scientific Research Applications
2-(4-METHOXYPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
2-(4-Methoxyphenoxy) Propionic Acid: Investigated for its sweetness inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
Uniqueness
2-(4-METHOXYPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C19H21N3O7S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O7S/c1-28-16-4-6-17(7-5-16)29-14-19(23)20-10-12-21(13-11-20)30(26,27)18-8-2-15(3-9-18)22(24)25/h2-9H,10-14H2,1H3 |
InChI Key |
IWZVCHWESLCVIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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